5-[(Butylamino)methyl]-2-methoxyphenol
Overview
Description
Preparation Methods
The synthesis of 5-[(Butylamino)methyl]-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with butylamine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[(Butylamino)methyl]-2-methoxyphenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-[(Butylamino)methyl]-2-methoxyphenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and anti-inflammatory agent. In medicine, it is being investigated for its potential therapeutic effects in treating various diseases. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Butylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound may also interact with cellular signaling pathways, leading to changes in gene expression and protein activity .
Comparison with Similar Compounds
5-[(Butylamino)methyl]-2-methoxyphenol can be compared with other similar compounds such as 2-methoxyphenol and butylamine. While 2-methoxyphenol is a simple phenolic compound with antioxidant properties, the addition of the butylamino group in this compound enhances its biological activity and potential therapeutic applications. Other similar compounds include 5-[(Methylamino)methyl]-2-methoxyphenol and 5-[(Ethylamino)methyl]-2-methoxyphenol, which differ in the length of the alkyl chain attached to the amino group.
Properties
IUPAC Name |
5-(butylaminomethyl)-2-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-5-6-12(15-2)11(14)8-10/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRURPCXBMZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.